Cas no 1199-99-1 (Benzenepropanamine,N,N-dimethyl-)
Benzenepropanamine, N,N-dimethyl-, also known as dimethylaminopropylbenzene, is a tertiary amine compound with the molecular formula C11H17N. This aromatic amine features a propylamine chain substituted with two methyl groups on the nitrogen atom, attached to a benzene ring. Its structure lends utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s tertiary amine functionality enhances its reactivity in alkylation and acylation reactions, while its aromatic component contributes to stability and solubility in organic solvents. It is commonly employed in research and industrial applications requiring tailored amine derivatives. Proper handling is essential due to potential irritant properties.
1199-99-1 structure
Product Name:Benzenepropanamine,N,N-dimethyl-
Benzenepropanamine,N,N-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanamine,N,N-dimethyl-
- 1-dimethylamino-3-phenylpropane
- N,N-dimethyl-3-phenylpropan-1-amine
- 1-phenyl-3-dimethylaminopropane
- 4-phenyl-1-N,N-dimethylaminopropane
- Benzenepropanamine,N,N-dimethyl
- N,N-dimethyl-3-phenylpropylamine
- BDBM50047897
- EN300-6512629
- Z204698992
- Benzenepropanamine, N,N-dimethyl-
- CHEMBL289199
- DTXSID10152620
- Dimethyl-(3-phenyl-propyl)-amine
- 3-phenyl-1-(dimethylamino)propane
- SCHEMBL119103
- USAF EL-40
- dimethyl(3-phenylpropyl)amine
- Propylamine, N,N-dimethyl-3-phenyl-
- 1199-99-1
- AKOS005600598
- N,N-Dimethyl-3-phenyl-1-propanamine #
- N,N-Dimethyl-.gamma.-phenyl propylamine hydrochloride
-
- Inchi: 1S/C11H17N/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
- InChI Key: NMXXDRKTOJAAQS-UHFFFAOYSA-N
- SMILES: N(C)(C)CCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 163.13600
- Monoisotopic Mass: 163.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 3.2A^2
Experimental Properties
- Density: 0.911
- Boiling Point: 226.5°Cat760mmHg
- Flash Point: 82.6°C
- Refractive Index: 1.508
- PSA: 3.24000
- LogP: 2.18080
Benzenepropanamine,N,N-dimethyl- Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzenepropanamine,N,N-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P007R8A-50mg |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 50mg |
$183.00 | 2023-12-26 | |
| 1PlusChem | 1P007R8A-100mg |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 100mg |
$242.00 | 2023-12-26 | |
| 1PlusChem | 1P007R8A-250mg |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 250mg |
$320.00 | 2023-12-26 | |
| 1PlusChem | 1P007R8A-500mg |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 500mg |
$483.00 | 2023-12-26 | |
| 1PlusChem | 1P007R8A-1g |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 1g |
$602.00 | 2023-12-26 | |
| 1PlusChem | 1P007R8A-2.5g |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 2.5g |
$1120.00 | 2023-12-26 | |
| 1PlusChem | 1P007R8A-5g |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 5g |
$1630.00 | 2023-12-26 | |
| 1PlusChem | 1P007R8A-10g |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 10g |
$2385.00 | 2023-12-26 | |
| A2B Chem LLC | AD61082-50mg |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 50mg |
$143.00 | 2024-04-20 | |
| A2B Chem LLC | AD61082-100mg |
Benzenepropanamine,N,N-dimethyl- |
1199-99-1 | 95% | 100mg |
$194.00 | 2024-04-20 |
Benzenepropanamine,N,N-dimethyl- Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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